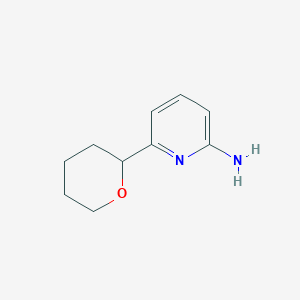
6-(Oxan-2-yl)pyridin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(Tetrahydro-2H-pyran-2-yl)-2-pyridinamine is a heterocyclic compound that features both a pyridine ring and a tetrahydropyran ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6-(Tetrahydro-2H-pyran-2-yl)-2-pyridinamine typically involves the formation of the pyridine ring followed by the introduction of the tetrahydropyran moiety. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of a pyridine derivative with a tetrahydropyran precursor in the presence of a strong acid like hydrochloric acid can yield the desired compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts such as platinum or palladium may be employed to facilitate the cyclization process .
Análisis De Reacciones Químicas
Types of Reactions: 6-(Tetrahydro-2H-pyran-2-yl)-2-pyridinamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions using hydrogen gas in the presence of a palladium catalyst can yield reduced derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated rings.
Substitution: Substituted pyridine derivatives with various functional groups.
Aplicaciones Científicas De Investigación
6-(Tetrahydro-2H-pyran-2-yl)-2-pyridinamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 6-(Tetrahydro-2H-pyran-2-yl)-2-pyridinamine involves its interaction with specific molecular targets. In medicinal applications, it may act on opioid receptors to exert analgesic effects. The compound can inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation. The exact pathways and molecular targets can vary depending on the specific application .
Comparación Con Compuestos Similares
2H-Pyrans: Compounds with similar structural motifs but different substituents.
Tetrahydropyran Derivatives: Compounds with variations in the tetrahydropyran ring.
Comparison: 6-(Tetrahydro-2H-pyran-2-yl)-2-pyridinamine is unique due to the presence of both the pyridine and tetrahydropyran rings, which confer distinct chemical and biological properties. Compared to other 2H-pyrans, it may exhibit different reactivity and stability profiles. Its dual-ring structure can also enhance its potential as a versatile building block in synthetic chemistry .
Propiedades
Fórmula molecular |
C10H14N2O |
|---|---|
Peso molecular |
178.23 g/mol |
Nombre IUPAC |
6-(oxan-2-yl)pyridin-2-amine |
InChI |
InChI=1S/C10H14N2O/c11-10-6-3-4-8(12-10)9-5-1-2-7-13-9/h3-4,6,9H,1-2,5,7H2,(H2,11,12) |
Clave InChI |
AQKCKXWJCUFLED-UHFFFAOYSA-N |
SMILES canónico |
C1CCOC(C1)C2=NC(=CC=C2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


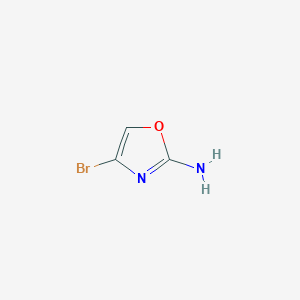
![(5S,8R,9S,11S,13S,14S,15R,19S)-13,14,19-trihydroxy-16,16-dimethyl-6-methylidene-10,12-dioxahexacyclo[9.8.0.01,15.02,8.05,9.08,13]nonadecan-7-one](/img/structure/B13907657.png)
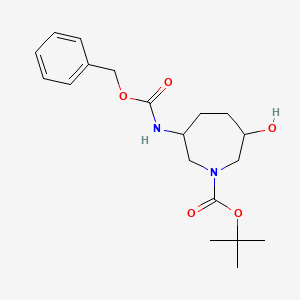
![1H-Inden-1-one, 2-[[4-(diethylamino)phenyl]methyl]-2,3-dihydro-3-hydroxy-](/img/structure/B13907659.png)
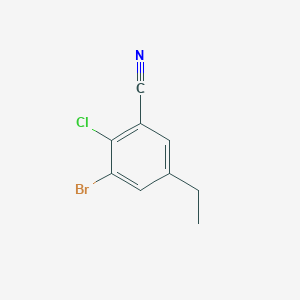
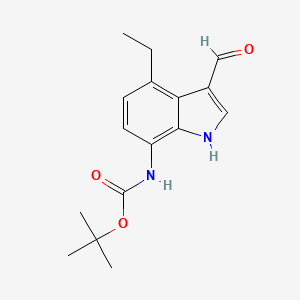
![[2-oxo-2-[(4S)-4-propan-2-yl-2-sulfanylidene-1,3-thiazolidin-3-yl]ethyl] acetate](/img/structure/B13907679.png)
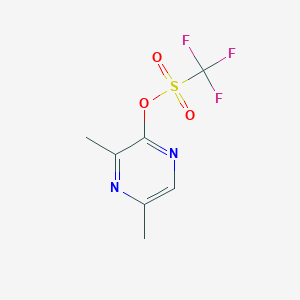
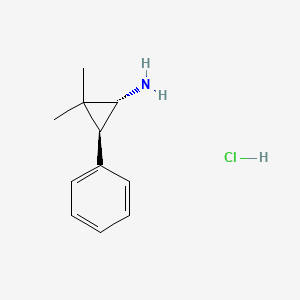
![Ethyl 2-methyl-4H-pyrrolo[3,2-d]thiazole-5-carboxylate](/img/structure/B13907691.png)
![Benzyl (1-oxaspiro[2.3]hexan-5-yl)carbamate](/img/structure/B13907705.png)


![(S)-3-[(tert-Butyldimethylsilyl)oxy]-4-chlorobutanenitrile](/img/structure/B13907744.png)
